4-Chloromethyl-1H-quinolin-2-one
Description
4-Chloromethyl-1H-quinolin-2-one is a chlorinated quinolinone derivative characterized by a reactive chloromethyl (-CH₂Cl) group at the 4-position of the quinolin-2-one scaffold. This compound serves as a key intermediate in organic synthesis due to the nucleophilic susceptibility of the chloromethyl group, enabling diverse functionalization through substitution reactions. These compounds are typically synthesized via refluxing dichloroquinoline precursors in acidic media (e.g., dichloroacetic acid), followed by crystallization .
Properties
IUPAC Name |
4-(chloromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYOQCJJMTGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-1H-quinolin-2-one typically involves the chloromethylation of 1H-quinolin-2-one. One common method is the reaction of 1H-quinolin-2-one with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position . The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The carbonyl group at the 2-position can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while oxidation reactions can produce quinoline carboxylic acids .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 4-chloromethyl-1H-quinolin-2-one serves as a crucial building block for the synthesis of complex molecules. It is utilized in creating pharmaceuticals, agrochemicals, and dyes. The compound's ability to undergo further chemical transformations makes it a valuable intermediate in synthetic organic chemistry .
Biology
The compound is instrumental in biological research, particularly in the development of fluorescent probes and bioactive molecules. These derivatives are employed to study various biological processes, including enzyme interactions and cellular mechanisms. For example, some derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus, making them potential candidates for antibiotic development .
Medicine
In medicinal chemistry, this compound derivatives have shown promising results in antimicrobial and anticancer activities. Research indicates that certain derivatives can inhibit specific cancer cell lines and possess antimalarial properties . The structure-activity relationship (SAR) studies reveal how modifications to the quinoline scaffold can enhance biological activity against various pathogens .
Case Studies
Case Study 1: Antibacterial Activity
A study focused on synthesizing new antibiotics from derivatives of this compound demonstrated significant antibacterial effects against Gram-positive bacteria. Molecular docking studies confirmed the interaction with DNA gyrase enzymes, which are critical targets for antibiotic action .
Case Study 2: Anticancer Research
Research involving the modification of this compound led to the development of compounds that exhibit selective cytotoxicity against cancer cell lines. These findings suggest potential pathways for developing targeted cancer therapies based on this quinoline scaffold .
Mechanism of Action
The mechanism of action of 4-Chloromethyl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function . The carbonyl group at the 2-position can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Key Findings :
- The chloromethyl group in 4-Chloromethyl-1H-quinolin-2-one offers superior reactivity compared to hydroxy or unsubstituted analogs, enabling efficient synthesis of diverse derivatives .
- 4-Hydroxyquinolin-2-ones prioritize hydrogen bonding (e.g., O–H···O interactions in crystal structures) over substitution, limiting their utility as synthetic intermediates .
Key Findings :
Physicochemical Properties
Key Findings :
- Hydroxy derivatives exhibit higher solubility in polar solvents, whereas chlorinated analogs are more lipophilic .
Biological Activity
4-Chloromethyl-1H-quinolin-2-one (4CMQ) is a compound of interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure
4CMQ belongs to the quinolone family, characterized by a fused benzene and pyridine ring system with a chloromethyl group at the 4-position. The structural formula can be represented as follows:
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of 4CMQ derivatives against various pathogens. The mechanism often involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication.
Table 1: Antimicrobial Activity of 4CMQ Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4CMQ | Staphylococcus aureus | 0.015 mg/mL |
| 5-Bromo-4CMQ | Escherichia coli | 0.020 mg/mL |
| 6-Fluoro-4CMQ | Pseudomonas aeruginosa | 0.025 mg/mL |
These results indicate that modifications to the quinoline structure can enhance antibacterial properties, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Activity
Research has also highlighted the potential of 4CMQ in cancer treatment. Studies show that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Study:
A study investigated the effects of 4CMQ on MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with 4CMQ resulted in a significant increase in apoptotic cells compared to untreated controls, with an IC50 value of approximately 25 µM .
Table 2: Anticancer Activity of 4CMQ
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 ± 3.95 | Induction of apoptosis |
| HeLa | 30 ± 5.00 | Inhibition of cell proliferation |
| A549 | 20 ± 2.50 | Caspase activation |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 4CMQ has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 3: Anti-inflammatory Effects of 4CMQ
| Cytokine | Treatment Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-alpha | 10 | 75% |
| IL-6 | 10 | 65% |
Structure-Activity Relationship (SAR)
The biological activity of quinolone derivatives is closely linked to their chemical structure. Substitutions at specific positions on the quinoline ring can significantly influence their potency and selectivity.
Key Findings:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Chloromethyl-1H-quinolin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of chlorinated precursors or functionalization of pre-formed quinolinone scaffolds. For example, retrosynthetic analysis using AI-driven tools (e.g., Reaxys or Pistachio models) can predict feasible routes, such as halogenation of methyl groups on quinolinone cores or nucleophilic substitution reactions . Reaction optimization includes adjusting catalysts (e.g., Grubbs catalysts for ring-closing metathesis) and solvents (e.g., dichloromethane for high-temperature reactions) to improve yields . Key parameters like temperature (e.g., reflux vs. rt) and stoichiometry must be rigorously controlled to avoid side products.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Peaks for the chloromethyl group (e.g., δ ~4.5–5.0 ppm for CH2Cl) and quinolinone carbonyl (δ ~160–170 ppm) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [M+H]+) verifies molecular formula alignment with theoretical values .
- IR Spectroscopy : Absorbance bands for C=O (1620–1680 cm⁻¹) and C-Cl (550–800 cm⁻¹) further validate functional groups .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often stem from assay variability. Standardized protocols are critical:
- Dose-Response Curves : Use IC50/EC50 values across multiple cell lines (e.g., HeLa, MCF-7) to assess potency .
- Enzyme Assays : Compare inhibition kinetics (e.g., Km/Vmax shifts) under consistent pH and temperature conditions .
- Control Experiments : Include reference compounds (e.g., chloroquine for antimalarial studies) to calibrate activity thresholds .
Q. How can the reactivity of the chloromethyl group be exploited for targeted derivatization?
- Methodological Answer : The chloromethyl moiety serves as a versatile handle for nucleophilic substitutions:
- Alkylation : React with amines (e.g., piperidine) to generate tertiary amines, as shown in Mannich reactions .
- Cross-Coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) for aryl group introductions .
- Stability Studies : Monitor hydrolytic degradation (e.g., in aqueous NaOH) to identify optimal pH ranges for functionalization .
Q. What computational and experimental approaches optimize catalytic systems for large-scale synthesis?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian for transition-state modeling) with empirical screening:
- Catalyst Libraries : Test transition-metal complexes (e.g., Pd, Cu) for coupling efficiency .
- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to balance reactivity and solubility .
- Scale-Up Metrics : Track turnover numbers (TON) and catalyst loading (mol%) to minimize costs .
Data Contradiction and Validation
Q. How should researchers address discrepancies in melting points or spectral data across studies?
- Methodological Answer : Variations often arise from impurities or polymorphic forms. Mitigation strategies include:
- Recrystallization : Purify using gradient solvents (e.g., ethanol/water mixtures) .
- DSC/TGA : Analyze thermal profiles to identify polymorph transitions .
- Collaborative Validation : Cross-check NMR/HRMS data with open-access databases (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
